4,6-dichloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4,6-Dichloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4,6-dichloro-3-methylpyridine with isopropyl hydrazine in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
4,6-Dichloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Research: The compound is used in studies related to its biological activity, including its effects on cellular processes and pathways.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4,6-dichloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine
- 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine
- 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine
Uniqueness
4,6-Dichloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both chlorine atoms and an isopropyl group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H11Cl2N3 |
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Molecular Weight |
244.12 g/mol |
IUPAC Name |
4,6-dichloro-3-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C10H11Cl2N3/c1-5(2)15-10-9(6(3)14-15)7(11)4-8(12)13-10/h4-5H,1-3H3 |
InChI Key |
YXHCGZXFEATADG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)Cl)Cl)C(C)C |
Origin of Product |
United States |
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